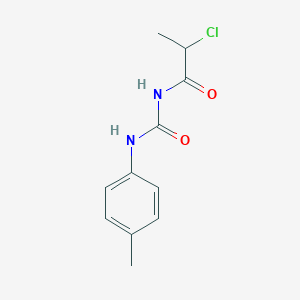

3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea" is a derivative of urea with potential pharmacological properties. It is structurally related to various urea derivatives that have been synthesized and studied for their potential as therapeutic agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have been evaluated for their cytotoxicity against human adenocarcinoma cells and found to be as cytotoxic as chlorambucil, a known anticancer drug . Similarly, other derivatives have been synthesized, such as 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, which has shown hypocholesteremic effects in rats .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline . Although the specific synthesis route for "3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea" is not detailed in the provided papers, it is likely that a similar approach could be employed, using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of urea derivatives can be determined using techniques such as X-ray diffraction (XRD). For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was analyzed using XRD, revealing that it crystallizes in the monoclinic system with a space group P21/a . This type of analysis is crucial for understanding the molecular arrangement and potential interactions of the compound.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions. For example, N-(2,2-dichloro-1-cyanoethenyl)-N'-methyl(phenyl)ureas synthesized from 3,3-dichloroprop-2-enenitrile can undergo intramolecular cyclization in the presence of triethylamine to form imidazolidinones . These reactions are significant as they can lead to the formation of new compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are important for their potential application as drugs. The characterization of these compounds often includes techniques like FT-IR spectroscopy to identify functional groups, UV-visible spectroscopy to study electronic transitions, and refractive index measurements to understand optical properties . For example, the second-harmonic generation (SHG) efficiency of a crystal of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was found to be 0.7 times that of urea, indicating its potential as a non-linear optical material .

Aplicaciones Científicas De Investigación

Urea Biosensors

Urea biosensors have been developed to detect and quantify urea concentration in various environments. The use of nanoparticles, conducting polymers, and carbon materials in urea biosensors highlights the compound's relevance in medical diagnostics and environmental monitoring. These advancements suggest potential applications for related urea compounds in enhancing biosensor technologies (Botewad et al., 2021).

Drug Design

In medicinal chemistry, urea derivatives play a crucial role in drug-target interactions, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The unique hydrogen-binding capabilities of ureas make them integral in small molecules displaying a broad range of bioactivities, hinting at the potential pharmaceutical applications of "3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea" (Jagtap et al., 2017).

Environmental Remediation

Urea-based compounds are also explored for their role in environmental remediation, particularly in the context of fertilizer application and wastewater treatment. The use of urea as a hydrogen carrier suggests its potential in sustainable energy supply, highlighting the broader environmental applications of urea derivatives. This aspect opens up research avenues for related compounds in supporting cleaner and more sustainable industrial processes (Rollinson et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[(4-methylphenyl)carbamoyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-7-3-5-9(6-4-7)13-11(16)14-10(15)8(2)12/h3-6,8H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELGUTOPLDGYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)

![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)

![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)

![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)

![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)